molecular formula C8H10NO5PS B1678464 Methyl parathion CAS No. 298-00-0

Methyl parathion

Cat. No. B1678464
CAS RN: 298-00-0
M. Wt: 263.21 g/mol
InChI Key: RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Description

Methyl parathion is a pesticide used to kill insects on crops . It comes in two forms: a pure form of white crystals and a technical-grade solution (brownish liquid), which contains methyl parathion (80%) and inactive ingredients in a solvent . It has been manufactured in the United States since 1952 .


Synthesis Analysis

Methyl parathion (MP) can be degraded via the introduction of six synthetic genes, namely, opdS, pnpAS, pnpBS, pnpCS, pnpDS, and pnpES, to obtain a new transformant, BL-MP . MP and its subsequent decomposition intermediates were completely degraded by this transformant to enter the metabolites of multiple anabolic pathways .


Molecular Structure Analysis

Methyl parathion has the molecular formula C8H10NO5PS . Its IUPAC name is O,O-dimethyl O-4-nitrophenyl phosphorothioate .


Chemical Reactions Analysis

Methyl parathion can be hydrolyzed using core–shell Ag@TiO2 nanoparticles . The hydrolysis product, p-nitrophenolate, was monitored at pH 7.5 and 8.0, using UV-Vis spectroscopy .


Physical And Chemical Properties Analysis

Methyl parathion is a manufactured chemical, so it is found in the environment only as a result of its manufacture or use . The technical-grade methyl parathion smells like rotten eggs or garlic .

Scientific Research Applications

Degradation and Removal

  • Degradation using Hydrodynamic Cavitation : Methyl parathion, widely used in agriculture, can pollute water due to its biorefractory nature and stability. Research has shown that it can be degraded using hydrodynamic cavitation reactors, potentially completely removed with the combination of hydrodynamic cavitation, hydrogen peroxide, and Fenton’s reagent (Patil & Gogate, 2012).
  • Electrochemical Degradation : Electrochemical oxidation in acidic medium using a boron-doped diamond (BDD)/Ti anode is another method for degrading methyl parathion in contaminated waters, showing considerable mineralization efficiency (Alves et al., 2013).

Interaction with Biological Systems

  • Interaction with Serum Albumin : Studies indicate that methyl parathion forms complexes with human and bovine serum albumin, which can influence its distribution and elimination in the body (Silva et al., 2004).
  • Impact on Reproductive Systems : Research on Swiss albino mice shows that methyl parathion affects oocyte quality, embryonic development, and reproductive outcomes, with dose-dependent toxic effects (Nair et al., 2014).

Toxicological and Environmental Impact

  • Toxicity and Health Effects : Methyl parathion's toxicity primarily arises from its inhibition of acetylcholinesterase, leading to symptoms like sweating, dizziness, vomiting, and in severe cases, death. It has been restricted in food crops in the U.S. due to these health concerns (Garcia et al., 2003).
  • Ecotoxicological Effects : It poses risks to environmental and human health, affecting the nervous and cardiovascular systems, and is a threat to ecosystems due to its presence in air, soil, and water (Kalipci et al., 2010).

Safety And Hazards

Methyl parathion has been restricted for many years. It is classified as Extremely Hazardous (Ia) by the World Health Organization and it is classified as Severely Hazardous by the Rotterdam Convention . It is not allowed for sale and import in nearly all countries around the world, while a few allow it under subject to specified conditions only .

Future Directions

Due to the severe threat it poses to food safety and the environment, monitoring methyl parathion residues has attracted much attention . Future research can focus on developing strategies to improve the selectivity of carbon nanomaterials-based sensors by functionalizing their surfaces with specific receptors or utilizing advanced signal processing .

properties

IUPAC Name

dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
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InChI Key

RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H10NO5PS
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DSSTOX Substance ID

DTXSID1020855
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Molecular Weight

263.21 g/mol
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Physical Description

Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.]
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Boiling Point

246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F
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Flash Point

commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006%
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Density

1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36
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Vapor Density

9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1
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Vapor Pressure

9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg
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Mechanism of Action

Acute poisoning ... is related to ... inhibiting action on enzyme acetylcholinesterase. Toxic manifestations generally occur only after more than 50% of plasma cholinesterase is inhibited., ... Methyl parathion ... depend on oxidative activation by replacement of thiono-sulfur with oxygen for ... toxicity., Methyl parathion has only a slight inhibitory action on acetylcholinesterase and butyrylcholinesterase, but its active metabolite, methyl paraoxon, is a potent inhibitor of both these enzymes., A study was conducted examining the inhibition of (Ca2+ and Mg2+)-ATPase by parathion (56382) and methyl parathion. Enzyme activity was assessed spectrophotometrically in pig erythrocyte membranes containing calcium2+ (Ca2+) and magnesium2+ and in solubilized membrane preparations incubated with the test agents. The enzyme response to ATP was biphasic. Equations expressing the kinetics of the substrate curves described two classes of the ATP binding active site, one with high affinity and low maximum rate and one with low affinity and high maximum rate. High affinity active sites were stimulated by low ATP concentrations (20 uM), whereas low affinity active sites were stimulated by high ATP levels (2 mM). Parathion and methylparathion dose dependently inhibited enzyme activity; parathion had a greater inhibitory effect than methylparathion. Lineweaver-Burke and Dixon plots indicated noncompetitive inhibition. Parathion and methylparathion induced enzyme inhibition occurred over a range of free calcium ion concentrations (0.5 to 5 mM); the inhibition was significantly greater at lower Ca2+ concentrations (1 to 100 uM) than at higher concentrations. The authors conclude that parathion and methylparathion inhibit ATPase activity by binding to a site on the enzyme rather than through an interaction with associated lipids., For more Mechanism of Action (Complete) data for METHYL PARATHION (6 total), please visit the HSDB record page.
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Impurities

Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/
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Product Name

Methyl parathion

Color/Form

Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals

CAS RN

298-00-0
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Record name PARATHION-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BCL2O91D
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Record name METHYL PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/341
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F
Record name METHYL PARATHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8844
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL PARATHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL PARATHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL PARATHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/341
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl parathion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0427.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,900
Citations
S Garcia, A Abu-Qare… - Journal of Toxicology …, 2003 - Taylor & Francis
… of methyl parathion inside homes. The health concerns of the use of methyl parathion have … This review examines the welldocumented neurotoxicity of methyl parathion as well as …
Number of citations: 147 www.tandfonline.com
D Silva, CM Cortez, J Cunha-Bastos, SRW Louro - Toxicology Letters, 2004 - Elsevier
… of methyl parathion … methyl parathion. Stern–Volmer graphs were plotted and quenching constants were estimated. Our results pointed to the formation of complexes of methyl parathion …
Number of citations: 249 www.sciencedirect.com
FL Edwards, PB Tchounwou - International Journal of Environmental …, 2005 - mdpi.com
… The EPA has identified methyl parathion … methyl parathion and parathion exposure, respectively. This study showed that 1 out of the 20 samples taken showed that the methyl parathion …
Number of citations: 136 www.mdpi.com
J Hou, J Dong, H Zhu, X Teng, S Ai, M Mang - Biosensors and …, 2015 - Elsevier
… for methyl parathion … Methyl parathion, as a model of OPs, was detected. Experimental results show that the enzyme inhibition rate is proportional to the logarithm of the methyl parathion …
Number of citations: 225 www.sciencedirect.com
GM Benke, SD Murphy - Toxicology and applied pharmacology, 1975 - Elsevier
… dealkylation and dearylation of methyl parathion and parathion … In general, changes in LD50 values with age for methyl parathion and … with methyl parathion and parathion as substrates. …
Number of citations: 239 www.sciencedirect.com
I Celik, H Suzek - Journal of Hazardous Materials, 2008 - Elsevier
… Methyl parathion (MP) is one of the most widely used … of organophosphorus pesticides that methyl parathion had some … constituents after methyl parathion administration to mature …
Number of citations: 99 www.sciencedirect.com
SC Joshi, R Mathur, A Gajraj, T Sharma - Environmental Toxicology and …, 2003 - Elsevier
… the toxic effects of Methyl Parathion on male reproductive system … However, Methyl Parathion caused significant decrease in … that exposure to Methyl Parathion has deleterious effects on …
Number of citations: 128 www.sciencedirect.com
H Karimi-Maleh, R Darabi, M Baghayeri… - Journal of Food …, 2023 - Springer
… Early Warning Systems: Real-time detection of methyl parathion can be valuable for developing early warning systems. Timely identification of methyl parathion contamination incidents …
Number of citations: 28 link.springer.com
GM Benke, KL Cheever, FE Mirer, SD Murphy - Toxicology and applied …, 1974 - Elsevier
… methyl parathion in sunfish (LD50 > 2500 mg/kg). The LDSO values of parathion and methyl parathion … for the selective resistance of sunfish to methyl parathion toxicity. Fish and mouse …
Number of citations: 220 www.sciencedirect.com
C Zhongli, L Shunpeng, F Guoping - Applied and environmental …, 2001 - Am Soc Microbiol
… of methyl parathion were also made. The pathway that P. putida uses to degrade methyl parathion … putidacould hydrolyze methyl parathion and use p-nitrophenol as sole carbon source. …
Number of citations: 402 journals.asm.org

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